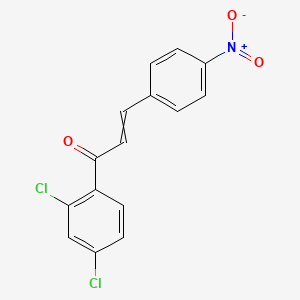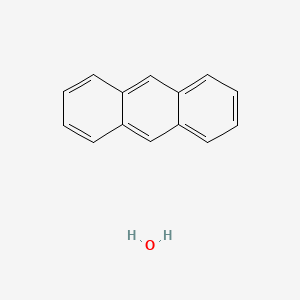
3-(Propan-2-yl)-1,5-dihydro-3H-2,4-benzodithiepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Propan-2-yl)-1,5-dihydro-3H-2,4-benzodithiepine is a heterocyclic compound that features a unique structure with two sulfur atoms incorporated into a seven-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)-1,5-dihydro-3H-2,4-benzodithiepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a dithiolate with a suitable electrophile, such as an alkyl halide, under basic conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3-(Propan-2-yl)-1,5-dihydro-3H-2,4-benzodithiepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted benzodithiepines
科学的研究の応用
3-(Propan-2-yl)-1,5-dihydro-3H-2,4-benzodithiepine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional group compatibility.
作用機序
The mechanism of action of 3-(Propan-2-yl)-1,5-dihydro-3H-2,4-benzodithiepine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
類似化合物との比較
Similar Compounds
- 3-(Propan-2-yl)-2,3-dihydro-1H-inden-1-one
- Thiophene derivatives
- Imidazole derivatives
Uniqueness
3-(Propan-2-yl)-1,5-dihydro-3H-2,4-benzodithiepine is unique due to its seven-membered ring structure containing two sulfur atoms This distinct arrangement imparts specific chemical and physical properties that differentiate it from other similar compounds
特性
CAS番号 |
154583-78-5 |
|---|---|
分子式 |
C12H16S2 |
分子量 |
224.4 g/mol |
IUPAC名 |
3-propan-2-yl-1,5-dihydro-2,4-benzodithiepine |
InChI |
InChI=1S/C12H16S2/c1-9(2)12-13-7-10-5-3-4-6-11(10)8-14-12/h3-6,9,12H,7-8H2,1-2H3 |
InChIキー |
KLJMKKISTQGVFU-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1SCC2=CC=CC=C2CS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S)-1-[(S)-Benzenesulfinyl]hex-1-en-3-ol](/img/structure/B14266808.png)
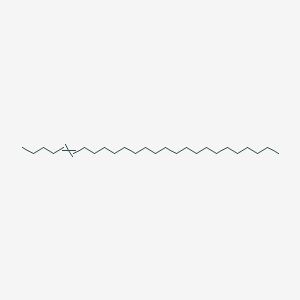

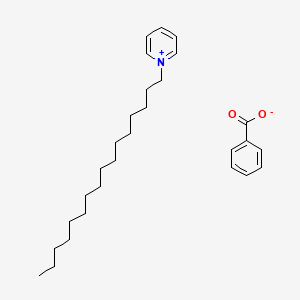
![4-{[6,8-Bis(acetylsulfanyl)octanoyl]amino}-3-hydroxybutanoic acid](/img/structure/B14266847.png)
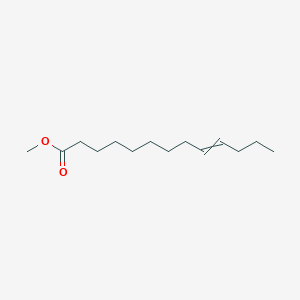
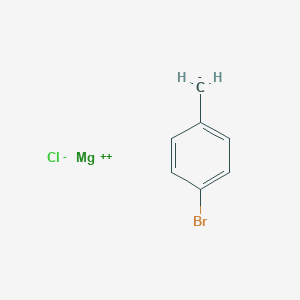
![5-[3-(3-Carboxypropyl)-4-hydroxyphenyl]pentanoic acid](/img/structure/B14266857.png)


